molecular formula C19H17NO3 B11825924 4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione

4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione

Cat. No.: B11825924
M. Wt: 307.3 g/mol
InChI Key: TVUWMRNEJNELGL-UHFFFAOYSA-N
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Description

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound with a unique structure that combines an ethoxymethylidene group, a 4-methylphenyl group, and a tetrahydroisoquinoline-1,3-dione core

Preparation Methods

The synthesis of 4-(ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the tetrahydroisoquinoline core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The ethoxymethylidene group can act as a reactive site for binding to biological macromolecules, while the tetrahydroisoquinoline core provides structural stability and specificity .

Comparison with Similar Compounds

Similar compounds to 4-(ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione include:

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione

InChI

InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3

InChI Key

TVUWMRNEJNELGL-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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